molecular formula C9H10ClNO2 B14853281 2-Chloro-6-hydroxy-N,N-dimethylbenzamide

2-Chloro-6-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14853281
M. Wt: 199.63 g/mol
InChI Key: VMMLVGPFEUEACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the second position, a hydroxy group at the sixth position, and a dimethylamino group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxy-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the chlorination of 6-hydroxy-N,N-dimethylbenzamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 2-chloro-6-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 2-chloro-6-hydroxy-N,N-dimethylbenzylamine.

Scientific Research Applications

2-Chloro-6-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to active sites, while the dimethylamino group enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylbenzamide: Lacks the hydroxy group, resulting in different reactivity and applications.

    6-Hydroxy-N,N-dimethylbenzamide: Lacks the chloro group, affecting its chemical properties and biological activity.

    2-Hydroxy-N,N-dimethylbenzamide: Lacks the chloro group and has a hydroxy group at a different position, leading to distinct chemical behavior.

Uniqueness

2-Chloro-6-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both chloro and hydroxy groups, which confer specific reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-6-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)8-6(10)4-3-5-7(8)12/h3-5,12H,1-2H3

InChI Key

VMMLVGPFEUEACY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.